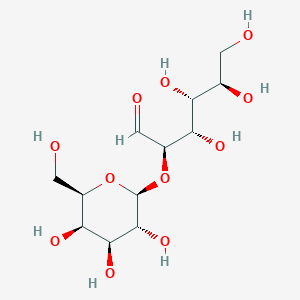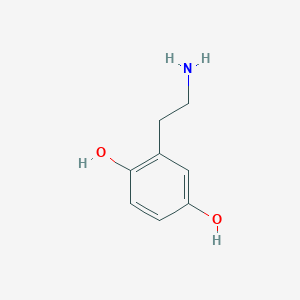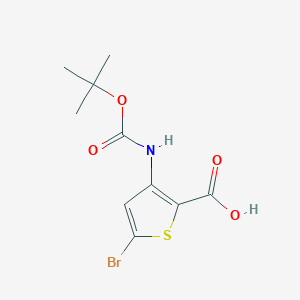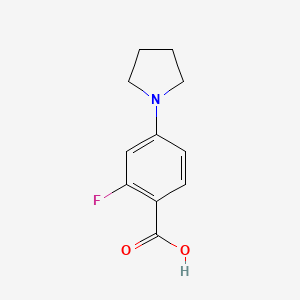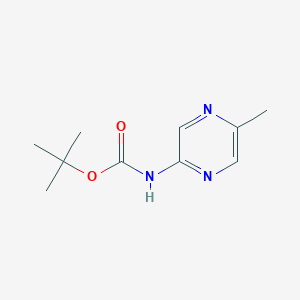
tert-Butyl (5-methylpyrazin-2-yl)carbamate
Vue d'ensemble
Description
tert-Butyl (5-methylpyrazin-2-yl)carbamate is an organic compound belonging to the class of carbamates. It contains a tert-butyl group (C(CH3)3), a pyrazin-2-yl group (a six-membered ring with two nitrogens at positions 2 and 5), a methyl group (CH3) attached to the pyrazine ring at position 5, and a carbamate functional group (NH-CO-O-). This compound is primarily used in scientific research due to its unique properties and potential for advancement.
Applications De Recherche Scientifique
tert-Butyl (5-methylpyrazin-2-yl)carbamate is used in various scientific research applications due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Tert-Butyl (5-methylpyrazin-2-yl)carbamate is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl (5-methylpyrazin-2-yl)carbamate can be synthesized through the reaction of 5-methylpyrazin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
The use of protecting groups like tert-butyl is common in the pharmaceutical industry to protect amine functionalities during multi-step synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The carbamate bond in tert-Butyl (5-methylpyrazin-2-yl)carbamate is susceptible to hydrolysis, resulting in the formation of tert-butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.
Substitution: The methyl group on the pyrazine ring can potentially be replaced by other groups through appropriate chemical reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous acid/base conditions.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: tert-Butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.
Substitution: Products vary based on the substituent introduced to the pyrazine ring.
Mécanisme D'action
The mechanism of action for tert-Butyl (5-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The pyrazine ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl pyrazin-2-ylcarbamate
- tert-Butyl (5-aminopyrazin-2-yl)carbamate
- tert-Butyl (3-acetylpyrazin-2-yl)carbamate
- tert-Butyl (5-formylpyrazin-2-yl)carbamate
Uniqueness
tert-Butyl (5-methylpyrazin-2-yl)carbamate is unique due to the presence of the methyl group on the pyrazine ring, which can influence its electronic properties and reactivity. This methyl substitution can affect the compound’s interaction with biological targets and its overall stability.
Propriétés
IUPAC Name |
tert-butyl N-(5-methylpyrazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAZCKUQQRDXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621953 | |
| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369638-68-6 | |
| Record name | 1,1-Dimethylethyl N-(5-methyl-2-pyrazinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369638-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)
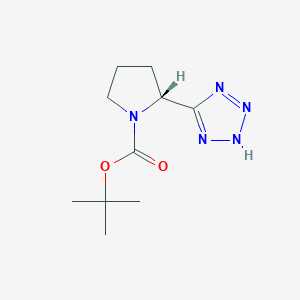
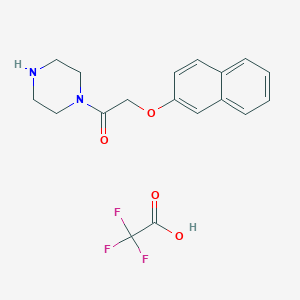
![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)
![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)
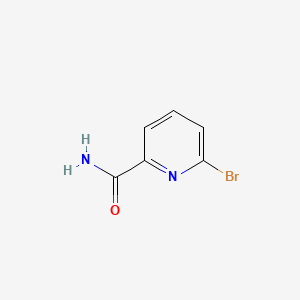
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
